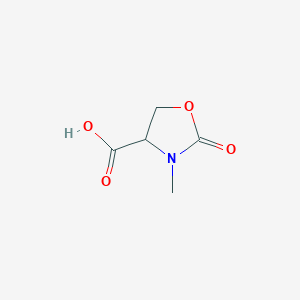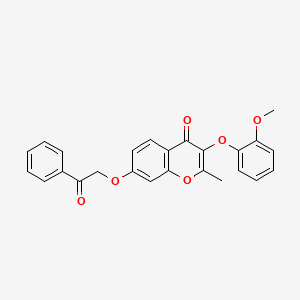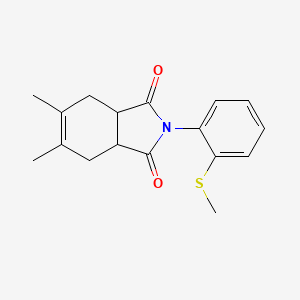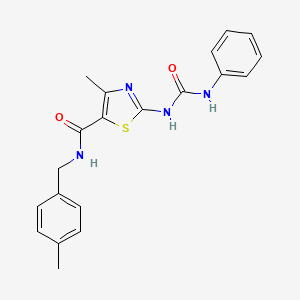
(E)-hex-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-hex-2-enoyl chloride is a useful research compound. Its molecular formula is C6H9ClO and its molecular weight is 132.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis of Chiral Compounds
(E)-Hex-2-enoyl chloride is used in the synthesis of chiral compounds. A study demonstrated a new protocol for preparing chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones, starting with enoyl chlorides and 1,3-oxazolidin-2-ones, under simple reaction conditions (Soloshonok et al., 2002). This method is significant for efficiently preparing various derivatives with high yields.
2. Photocycloaddition Reactions
In the field of photocycloaddition reactions, this compound plays a role. A study on the intramolecular [2 + 2] photocycloaddition of certain substrates revealed insights into the stereochemical outcomes of these reactions (Brimioulle, Bauer, & Bach, 2015). This research contributes to understanding the mechanisms and outcomes of such reactions in organic chemistry.
3. Aggregation Behavior in Chemical Compounds
This compound is involved in studying aggregation behaviors in chemical compounds. Research on bis(N-hexylethylenediamine)palladium(II) chloride and related complexes highlighted their solubility and aggregation behavior in various solvents, providing insights into the properties of metallosurfactants (Er, Ohkawa, & Iida, 2007).
4. Drug Action Mechanisms
Although drug-related information was excluded, it's notable that enoyl reductase (ENR), for which this compound is relevant, is significant in understanding drug action mechanisms, as seen in a study analyzing the structures of ENR complexes (Baldock et al., 1996).
5. Synthesis of Phenyl Selenoethers
The compound is used in the synthesis of phenyl selenoethers. A study demonstrated the cyclization of Δ4-primary alkenols, including (E)-hex-4-en-1-ols, to produce phenyl selenoethers with high yields and selectivity (Divac & Bugarčić, 2009).
6. Anti-Infective Drug Development
This compound's relevance to ENR inhibitors is crucial for anti-infective drug development. A review of patents showed progress in identifying ENR inhibitors for targeting significant bacteria and parasites (Zítko & Doležal, 2016).
7. Study of Aldehyde Reactivity
The compound is used in studies exploring aldehyde reactivity. Research on the behavior of various aldehydes, including (E)-hex-2-enal, in oil-in-water emulsions revealed insights into their reactivity and interactions with proteins (Vandemoortele et al., 2020).
8. Investigation of Isomeric Compounds
The compound aids in the study of isomeric compounds. A study on the interconversion of isomeric 4- and 6-deuteriobicyclo[3.1.0]hex-2-enes provided valuable data on reaction mechanisms (Baldwin & Keliher, 2002).
9. Synthesis of Alkoxymethyl Hex-2-Enopyranosides
This compound is involved in synthesizing alkoxymethyl hex-2-enopyranosides, as demonstrated in a study exploring various procedures for installing an alkoxy group at C2 of a hex-2-enopyranoside (Wong & Fraser-Reid, 1994).
10. Apicomplexan Parasite Research
The relevance of this compound to Fab I, a key enzyme in fatty acid synthesis in apicomplexan parasites, is notable in research on inhibiting the growth of Plasmodium falciparum and Toxoplasma gondii (McLeod et al., 2001).
Propriétés
IUPAC Name |
(E)-hex-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXGQRPGUGAMNJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2776112.png)
![1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one](/img/structure/B2776114.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2776124.png)
![1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2776125.png)
![Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776126.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluoro-N-methylanilino)propyl]but-2-enamide](/img/structure/B2776127.png)

![Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2776129.png)



![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2776134.png)
